molecular formula C6H6O5 B2486501 3-Methoxycarbonyl tetronic acid CAS No. 1263875-63-3

3-Methoxycarbonyl tetronic acid

Cat. No. B2486501
CAS RN: 1263875-63-3
M. Wt: 158.109
InChI Key: OUAZGUKSJKVGNP-UHFFFAOYSA-N
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Description

Tetronic acid is a chemical compound classified as a γ-lactone, with the molecular formula C4H4O3 . It interconverts between keto and enol tautomers . Many natural products such as ascorbic acid (vitamin C), penicillic acid, pulvinic acids, and abyssomicins possess the β-keto-γ-butyrolactone motif of tetronic acid .


Synthesis Analysis

Tetronic acid has been extensively investigated due to its crucial role in synthesizing heterocycles . Various heterocycles can be synthesized using it as a precursor via multicomponent reactions (MCRs) . The zinc ions bind through alkoxide and carbonyl groups of the ligand 3-methoxycarbonyl-5-phenyl tetronic acid .


Molecular Structure Analysis

The zinc ions bind through alkoxide and carbonyl groups of the ligand 3-methoxycarbonyl-5-phenyl tetronic acid . These complexes promote intra- and intermolecular interactions, such as hydrogen bonding and π stacking, giving place to the formation of molecular aggregates .


Chemical Reactions Analysis

Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles . Various heterocycles can be synthesized using it as a precursor via multicomponent reactions (MCRs) .


Physical And Chemical Properties Analysis

While the specific physical and chemical properties of 3-Methoxycarbonyl tetronic acid are not explicitly mentioned in the search results, tetronic acid is a chemical compound classified as a γ-lactone, with the molecular formula C4H4O3 .

Scientific Research Applications

Metal Ion Complexation

Tetronic acids, including derivatives like 3-methoxycarbonyl tetronic acid, are known for their ability to form metal complexes. For instance, Athanasellis et al. (2009) studied the complexation reactions of 3-ethoxycarbonyl tetronic acids with Cu(II) and Co(II) ions, which are closely related to 3-methoxycarbonyl tetronic acid. These complexes were analyzed using EPR spectroscopy and magnetic susceptibility measurements, highlighting the potential of tetronic acids in forming biologically relevant metal complexes (Athanasellis et al., 2009).

Synthesis and Crystal Structure Characterization

Prousis et al. (2010) reported the synthesis and characterization of zinc (II) tetronic acid complexes, specifically involving 3-methoxycarbonyl-5-phenyl tetronic acid. This study utilized 1H NMR and X-ray crystallography to understand the binding and structural properties of these complexes, further indicating the role of tetronic acids in inorganic chemistry and crystallography (Prousis et al., 2010).

Precursors for Vulpinic Acids

Mallinger et al. (2009) explored the use of 3-aryltetronic acids, including 3-(4-methoxyphenyl)tetronic acid, as precursors for synthesizing vulpinic acids. These acids are notable pigments in mushrooms and lichens. The study highlights the chemical versatility of tetronic acids in organic synthesis and natural product chemistry (Mallinger et al., 2009).

Synthesis of Natural Products

In a study by Wenkert et al. (1988), the decomposition of diazoacetylacetic esters was used to prepare 3(2H)furanones and tetronic acids. This method enabled the synthesis of natural products like rosefuran and eldanolide, demonstrating the utility of tetronic acid derivatives in natural product synthesis (Wenkert et al., 1988).

Mechanism of Action

While the specific mechanism of action for 3-Methoxycarbonyl tetronic acid is not explicitly mentioned in the search results, tetronic acids are naturally occurring molecules with a variety of biological activities .

Future Directions

Tetronic acid, a versatile synthon, has been extensively investigated by numerous researchers in synthetic chemistry due to its crucial role in synthesizing heterocycles . This review covers the literature from 2017 to 2022, and it encompasses the different one-pot protocols for synthesizing a variety of heterocyclic molecules .

properties

IUPAC Name

methyl 2,4-dioxooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-10-5(8)4-3(7)2-11-6(4)9/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAZGUKSJKVGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)COC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycarbonyl tetronic acid

Synthesis routes and methods

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